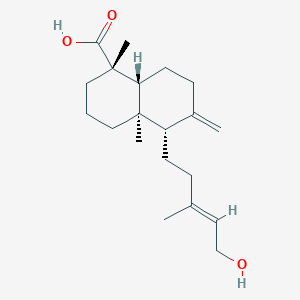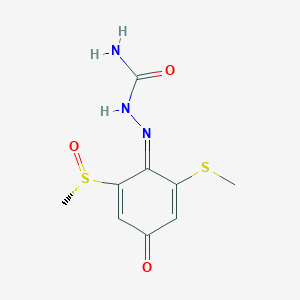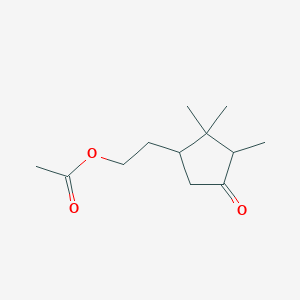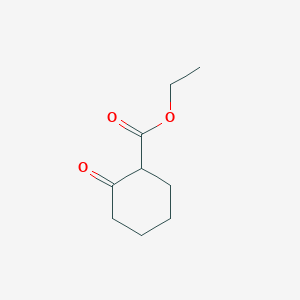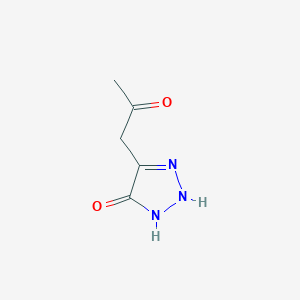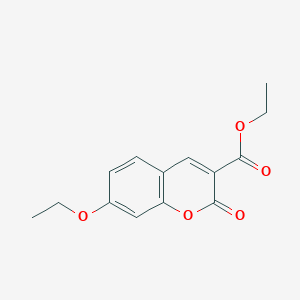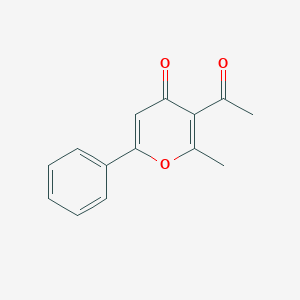
2-Undecanol
描述
作用机制
Target of Action
2-Undecanol, also known as Methyl nonyl carbinol , is a fatty alcohol . It is a male-specific compound extracted from live Lobiopa insularis beetles and is used by various species of Hymenoptera as a pheromone component . The primary target of this compound is the Acyl-coenzyme A thioesterase 13 in humans .
Mode of Action
It is known that the compound interacts with its target, acyl-coenzyme a thioesterase 13, to exert its effects
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as ketones . These compounds undergo keto-enol tautomerization, a process that could potentially affect various biochemical pathways .
Result of Action
It is known that the compound has antifungal activity against saccharomyces cerevisiae . Undecanol was found to be the most potent fungicide against this yeast, indicating that it can effectively inhibit the growth of certain fungi .
Action Environment
It is known that the compound is very hydrophobic, practically insoluble in water, and relatively neutral . These properties suggest that the compound’s action may be influenced by the lipid composition of the environment, as well as pH and temperature conditions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Undecanol can be synthesized by the reduction of methyl nonyl ketone using sodium metal in alcohol. This method involves the reduction of the ketone group to a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of undecanal, which is the corresponding aldehyde. This process involves the addition of hydrogen to the aldehyde group, converting it into a hydroxyl group .
化学反应分析
Types of Reactions: 2-Undecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 2-undecanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to undecane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens in the presence of catalysts to form halogenated derivatives.
Major Products Formed:
Oxidation: 2-Undecanone
Reduction: Undecane
Substitution: Halogenated derivatives such as 2-chloroundecanol.
科学研究应用
2-Undecanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is used in the study of membrane fluidity and permeability due to its amphiphilic nature.
相似化合物的比较
- 1-Undecanol
- 2-Decanol
- 2-Dodecanol
Comparison: 2-Undecanol is unique due to its position of the hydroxyl group on the second carbon atom, which imparts different chemical and physical properties compared to its isomers. For example, 1-Undecanol has the hydroxyl group on the first carbon, resulting in different reactivity and solubility characteristics. Similarly, 2-Decanol and 2-Dodecanol have different chain lengths, affecting their boiling points and hydrophobicity .
属性
IUPAC Name |
undecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJIPOFTAHSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058673 | |
| Record name | 2-Undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Liquid, colourless liquid | |
| Record name | 2-Undecanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.828-0.831 (20°) | |
| Record name | 2-Undecanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/389/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1653-30-1 | |
| Record name | (±)-2-Undecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-UNDECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PCZ1S7LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-11.00 to -9.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Undecanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Undecanol?
A1: this compound has the molecular formula C11H24O and a molecular weight of 172.31 g/mol. While the provided research papers don't delve deep into specific spectroscopic data, GC-MS analysis is frequently employed to characterize and identify this compound in essential oil mixtures. [, , , , , , ]
Q2: In what natural sources can this compound be found?
A2: Research indicates this compound is a significant component of the essential oils derived from various plants. For instance, it is found in Ruta montana L. [], Smicridea fasciatella (a caddisfly species) [], Ruta graveolens L. [, ], and Fructus Aurantii [].
Q3: How does the position of the hydroxyl group in decanol isomers impact SOA formation and yields?
A3: Studies on the atmospheric oxidation of decanol isomers reveal that the position of the hydroxyl group influences both SOA yields and composition. While all isomers generate SOA with similar chemical characteristics, yields decrease as the hydroxyl group shifts from a terminal to a central position within the carbon chain. []
Q4: Can you elaborate on the antifungal activity of this compound and other volatile compounds from Bacillus velezensis CT32?
A4: Research suggests that this compound, alongside other volatile compounds like decanal, benzothiazole, and 3-undecanone produced by Bacillus velezensis CT32, exhibits significant antifungal activity against Verticillium dahliae and Fusarium oxysporum, the pathogens responsible for strawberry vascular wilt. Notably, benzothiazole and 2,4-dimethyl-6-tert-butylphenol demonstrate the most potent inhibitory effects. []
Q5: How is this compound used in the synthesis of optically pure compounds?
A5: Lipase-catalyzed acylation of racemic 1,1,1-trifluoro-2-alkanol with Candida antarctica lipase in hexane, utilizing this compound as a reagent, provides a route to optically pure (S)-acetate derivatives. These compounds are essential components in liquid crystals displaying ferroelectric properties. []
Q6: Does the structure of this compound influence its reactivity in oxetane formation?
A6: Studies investigating oxetane synthesis from epoxy alcohols highlight the role of steric hindrance in reactions involving this compound as a reagent. The findings indicate that alkoxide anion reactions are less sensitive to steric effects compared to carbanion reactions. []
Q7: What role does this compound play in the aggregation behavior of the sugar beet root maggot fly?
A7: Research suggests that this compound might be a component of the aggregation pheromone employed by male Tetanops myopaeformis (sugar beet root maggot) flies. Males release significantly higher amounts of this compound compared to females, particularly during specific times of the day, coinciding with peak mating activity. []
Q8: Has this compound been assessed for safety as a fragrance ingredient?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound for its use as a fragrance ingredient. [] While specific details of the assessment are not provided in the abstract, it indicates efforts to ensure the safe utilization of this compound in fragrance applications.
Q9: Can you explain the use of this compound in studying bacterial volatile profiles?
A9: Researchers employ this compound as an internal standard in benzoylation procedures to enhance the detection of biogenic amines in various matrices, including non-alcoholic beers. This method improves the accuracy and reliability of biogenic amine analysis using HPLC. [] Additionally, this compound itself is identified as a volatile organic compound produced by bacteria like Escherichia coli and Staphylococcus aureus. This production can be influenced by exposure to silver nanoparticles or ultra-highly diluted Argentum nitricum, as observed in research on bacterial responses to silver. []
Q10: How does the presence of this compound vary in the volatile profiles of fermented milk products?
A10: ** Analysis of volatile organic compounds in fermented mare milk from Kazakhstan revealed distinct aroma profiles influenced by the specific lactic acid bacteria used. Milk fermented with Lactobacillus casei exhibited a higher abundance of this compound compared to milk fermented with Streptococcus thermophilus. This difference contributes to the unique flavor profiles of these fermented milk products. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


